1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate 1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate
Brand Name: Vulcanchem
CAS No.: 18833-89-1
VCID: VC0094043
InChI: InChI=1S/C17H27NO5S/c1-10-9-17(8,24-16(5,6)7)15(23-13(4)21)18(11(2)19)14(10)22-12(3)20/h9,14-15H,1-8H3
SMILES: CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C
Molecular Formula: C17H27NO5S
Molecular Weight: 357.5 g/mol

1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate

CAS No.: 18833-89-1

Main Products

VCID: VC0094043

Molecular Formula: C17H27NO5S

Molecular Weight: 357.5 g/mol

1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate - 18833-89-1

CAS No. 18833-89-1
Product Name 1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate
Molecular Formula C17H27NO5S
Molecular Weight 357.5 g/mol
IUPAC Name (1-acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate
Standard InChI InChI=1S/C17H27NO5S/c1-10-9-17(8,24-16(5,6)7)15(23-13(4)21)18(11(2)19)14(10)22-12(3)20/h9,14-15H,1-8H3
Standard InChIKey VWMMEGKZVFLPDO-UHFFFAOYSA-N
SMILES CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C
Canonical SMILES CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C
Synonyms 1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate
PubChem Compound 580277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator